molecular formula C5H11NO2 B019587 Methyl 4-aminobutanoate CAS No. 110538-07-3

Methyl 4-aminobutanoate

Cat. No. B019587
M. Wt: 117.15 g/mol
InChI Key: KVQGGLZHHFGHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-aminobutanoate, also known as γ-methylamino-butyric acid (GABA) methyl ester, is a chemical compound that is commonly used in scientific research. It is a derivative of the neurotransmitter GABA, which plays a crucial role in the central nervous system. Methyl 4-aminobutanoate is widely used in the field of neuroscience to study the mechanisms of action of GABA and its effects on the brain and behavior.

Scientific Research Applications

Antiamnestic Activity

A study on the antiamnestic (anti-memory loss) activity of derivatives of 4-aminobutanoic acid, including Methyl 4-aminobutanoate, revealed promising compounds for further pharmacological research. The study highlighted the significance of introducing hydroxymethyl and methyl radicals into the molecular structure for enhancing antiamnestic activity (Mіщенко et al., 2021).

Synthesis and Structural Analysis

Research on the synthesis of 2-methyl analogues of GABA, an inhibitory neurotransmitter, involved the creation of compounds like Methyl 4-aminobutanoate. These compounds serve as significant elements in understanding neurotransmitter behavior and structure (Duke et al., 2004).

Antibacterial and Anticancer Potential

Studies involving Methyl 4-aminobutanoate derivatives demonstrated potential in the development of novel antibacterial and anticancer drugs. For instance, specific organotin(IV) complexes with amino acetate functionalized Schiff base structures, related to Methyl 4-aminobutanoate, showed promising results in in vitro cytotoxicity studies (Basu Baul et al., 2009).

Enzymatic Resolution

The enzymatic resolution of Methyl 4-aminobutanoate derivatives was successfully conducted, indicating the compound's relevance in producing optically pure enantiomers, which are crucial in various chemical and pharmaceutical applications (Escalante, 2008).

Insights into GABA Metabolism

Research on branched-chain 2-oxoacid transamination provided insights into GABA (gamma-aminobutyric acid) metabolism, with compounds like Methyl 4-aminobutanoate playing a role in understanding the metabolic pathways influencing insulin secretion (Pizarro-Delgado et al., 2009).

properties

IUPAC Name

methyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGGLZHHFGHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13031-60-2 (hydrochloride)
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10954242
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminobutanoate

CAS RN

3251-07-8
Record name Methyl 4-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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